molecular formula C11H10N2O B2422690 1-(3-Aminoquinolin-6-yl)ethanone CAS No. 1934626-74-0

1-(3-Aminoquinolin-6-yl)ethanone

Cat. No.: B2422690
CAS No.: 1934626-74-0
M. Wt: 186.214
InChI Key: SYOQTSNGHODKIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Aminoquinolin-6-yl)ethanone is a useful research compound. Its molecular formula is C11H10N2O and its molecular weight is 186.214. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-aminoquinolin-6-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-7(14)8-2-3-11-9(4-8)5-10(12)6-13-11/h2-6H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOQTSNGHODKIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=CC(=CN=C2C=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Enduring Significance of the Quinoline Scaffold in Heterocyclic Chemistry

The quinoline (B57606) scaffold, a fused bicyclic system consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone of heterocyclic chemistry. nih.govnih.govresearchgate.net Its prevalence in a vast array of natural products, pharmaceuticals, and functional materials underscores its chemical and biological importance. nih.govnih.gov The arrangement of its 10 π-electrons confers aromaticity and a planar structure, which serves as a rigid and predictable framework for the attachment of various functional groups. nih.gov

This structural motif is not merely a passive scaffold but an active participant in molecular interactions. The nitrogen atom within the pyridine ring acts as a hydrogen bond acceptor and a site for protonation, influencing the physicochemical properties of the molecule, such as solubility and bioavailability. nih.govnih.gov The quinoline ring system can undergo a variety of chemical transformations, including electrophilic and nucleophilic substitution reactions, allowing for extensive functionalization at multiple positions. nih.gov This synthetic versatility has made it a "privileged structure" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity. researchgate.netresearchgate.net

Substituted Quinoline Systems: Powerhouses in Advanced Organic Synthesis and Drug Discovery

The true power of the quinoline (B57606) scaffold is unleashed through the strategic placement of substituents on the ring system. The nature and position of these substituents play a critical role in defining the biological activity and therapeutic potential of the resulting compounds. nih.gov By modifying the quinoline core, chemists can fine-tune a molecule's size, shape, and electronic properties to optimize its interaction with a specific biological target.

A prime example of the impact of substituted quinolines is in the development of kinase inhibitors. mdpi.comresearchgate.net Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. mdpi.com The quinoline scaffold has proven to be an excellent foundation for designing molecules that can fit into the ATP-binding site of kinases, thereby inhibiting their activity. researchgate.net Numerous FDA-approved kinase inhibitors feature a quinoline core, validating its importance in clinical oncology. mdpi.commdpi.com The development of these drugs often involves the synthesis of a library of substituted quinoline derivatives to identify the optimal combination of functional groups for potency and selectivity. nih.gov

A Key Building Block in Research: an Overview of 1 3 Aminoquinolin 6 Yl Ethanone

Strategies for the Construction of the Quinoline (B57606) Nucleus

The assembly of the fundamental quinoline ring system is the cornerstone of synthesizing complex derivatives. Various powerful strategies have been developed, ranging from classical cyclization reactions to modern catalytic methods.

[4+2] Annulation Reactions in Quinoline Synthesis

[4+2] Annulation, or cycloaddition, reactions represent a powerful approach to constructing the pyridine (B92270) ring of the quinoline system. These methods often involve the reaction of an aniline (B41778) derivative with a suitable two-carbon component.

A notable strategy involves the reaction of 2-azidobenzaldehydes with various dienophiles, which proceeds via an aza-Diels-Alder type mechanism to form the quinoline core. mdpi.com This method allows for the synthesis of a variety of substituted quinolines, including those with fused rings and spiro-quinolines. mdpi.com Another approach utilizes the Povarov reaction, a [4+2] cycloaddition of an aniline, a benzaldehyde, and an activated alkene to yield tetrahydroquinolines, which can be subsequently oxidized to quinolines. wikipedia.org FeCl₃-catalyzed decyanation of α-aminonitriles followed by a [4+2] annulation with terminal alkynes has been shown to produce a broad range of 2,4-diaryl quinolines. organic-chemistry.org This Povarov-type reaction proceeds through an in situ generated iminium species. organic-chemistry.org

Recent advancements have also focused on metal-free annulation reactions. For instance, azole-fused quinolines can be synthesized via the reaction of substituted amino-N-phenyl azoles with alkynes in the presence of tert-butyl nitrite, proceeding through a radical mechanism. researchgate.net Additionally, iodine-promoted [4+2] cycloaddition of aryl ketones, aromatic amines, and 1,4-dithiane-2,5-diol (B140307) offers a route to 2-acyl quinolines. mdpi.com

Table 1: Examples of [4+2] Annulation Reactions in Quinoline Synthesis

Reaction Type Reactants Catalyst/Reagent Product Type Ref
Aza-Diels-Alder 2-Azidobenzaldehyde, Fumarate Esters Heat 2,3-Substituted Quinolines mdpi.com
Povarov-Type α-Aminonitrile, Terminal Alkyne FeCl₃ 2,4-Diaryl Quinolines organic-chemistry.org
Radical Annulation Amino-N-phenyl azole, Alkyne t-BuONO Azole-fused Quinolines researchgate.net
Iodine-Promoted Cycloaddition Aryl Ketone, Aromatic Amine, 1,4-Dithiane-2,5-diol Iodine 2-Acyl Quinolines mdpi.com

Condensation-Based Synthetic Approaches to Substituted Quinoline Derivatives

Condensation reactions are among the most traditional and widely used methods for quinoline synthesis. These reactions typically involve the acid- or base-catalyzed cyclization of aniline derivatives with carbonyl compounds.

The Friedländer synthesis is a prominent example, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.org This method is renowned for its simplicity and efficiency, often catalyzed by acids (like trifluoroacetic acid) or bases. wikipedia.orgnih.gov Innovations have introduced the use of catalysts like ionic liquids and nanocatalysts to improve yields and promote greener reaction conditions. nih.gov

The Skraup synthesis is another classic method that produces quinoline from aniline, glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. pharmaguideline.comnumberanalytics.com Modifications of this reaction, such as the Doebner-von Miller synthesis , utilize α,β-unsaturated carbonyl compounds reacting with anilines. wikipedia.orgnumberanalytics.com These methods are powerful but can be limited by harsh reaction conditions and potential regioselectivity issues with substituted anilines. rsc.org

Other notable condensation strategies include the Combes synthesis , which uses the cyclization of β-amino enones formed from anilines and 1,3-dicarbonyls, and the Pfitzinger reaction , where isatin (B1672199) is converted into quinoline-4-carboxylic acids by reaction with a carbonyl compound. pharmaguideline.com

Table 2: Overview of Major Condensation Reactions for Quinoline Synthesis

Synthesis Name Reactant 1 Reactant 2 Key Features Ref
Friedländer 2-Aminoaryl aldehyde/ketone α-Methylene carbonyl compound Simple, versatile, acid or base catalyzed wikipedia.orgnih.gov
Skraup Aniline Glycerol Uses strong acid and an oxidant; can be exothermic pharmaguideline.comnumberanalytics.com
Doebner-von Miller Aniline α,β-Unsaturated carbonyl A variation of the Skraup synthesis wikipedia.orgrsc.org
Combes Arylamine 1,3-Dicarbonyl compound Involves cyclization of a β-amino enone intermediate pharmaguideline.comresearchgate.net
Pfitzinger Isatin Carbonyl compound Yields quinoline-4-carboxylic acids pharmaguideline.com

Multi-component Reaction Strategies for Functionalized Quinolines

Multi-component reactions (MCRs) have gained prominence as a highly efficient and atom-economical strategy for generating molecular complexity in a single synthetic operation. nih.govbohrium.com Several MCRs have been adapted for the synthesis of functionalized quinolines.

These reactions assemble three or more starting materials in a one-pot fashion, avoiding the need to isolate intermediates. nih.gov For instance, a bismuth triflate-catalyzed MCR of 4-hydroxycoumarin, aldehydes, and aromatic amines can produce coumarin-fused quinolines. rsc.org Similarly, a three-component reaction of an aldehyde, an alkyne, and an amine under microwave irradiation using a Yb(OTf)₃ catalyst provides an efficient route to 2,4-disubstituted quinolines. organic-chemistry.org The versatility of MCRs allows for the incorporation of diverse functional groups and substitution patterns, making them highly valuable for creating libraries of complex quinoline derivatives. rsc.org Recent developments have focused on greener MCRs, utilizing environmentally benign catalysts and solvents. bohrium.com

Targeted Functional Group Interconversions on the Quinoline Scaffold

Once the quinoline nucleus is formed, the regioselective installation and modification of functional groups are critical for arriving at the target structure of this compound.

Regioselective Introduction and Modification of Amino Substituents

The introduction of an amino group at the C3 position of the quinoline ring is a key synthetic step. Direct amination of the quinoline ring can be challenging, but several methods have been developed.

One approach involves the electrophilic cyclization of N-(2-alkynyl)anilines. This reaction, using electrophiles like ICl or Br₂, can produce 3-haloquinolines, which can then serve as precursors for amination reactions via nucleophilic substitution or cross-coupling chemistry. nih.gov Direct C-H amination has also been achieved. For example, copper-catalyzed amination of quinoline N-oxides at the C2 position has been reported, and these N-oxides can be subsequently reduced. mdpi.com While this directs to the C2 position, it highlights the potential of C-H activation strategies. For the synthesis of 4-aminoquinolines, a common strategy involves the condensation of an aniline with Meldrum's acid and trimethyl orthoformate, followed by cyclization and subsequent displacement of a leaving group at the C4 position with an amine. ucsf.edu

Modification of existing groups is another viable strategy. For example, a nitro group can be introduced onto the quinoline ring through nitration and then subsequently reduced to an amino group. The synthesis of N-amino-4,7-dimethyl-6-nitroquinoline-2-one from 4,7-dimethyl-6-nitrocoumarin illustrates the conversion of a coumarin (B35378) to a quinolone followed by the introduction of an amino group. sapub.org The reduction of a nitro group is a reliable way to install an amine on the aromatic core.

Table 3: Methods for Introducing Amino Functionality on Quinolines

Method Position Precursor/Reagent Key Features Ref
Electrophilic Cyclization / Substitution C3 N-(2-alkynyl)aniline / Halogenating agent Forms 3-haloquinoline, a precursor for amination nih.gov
C-H Amination C2 Quinoline N-oxide / Lactam Copper-catalyzed; requires N-oxide reduction mdpi.com
Nucleophilic Substitution C4 4-Chloroquinoline / Amine Classic method for 4-aminoquinolines ucsf.eduwikipedia.org
Nitro Group Reduction Various Nitro-substituted quinoline / Reducing agent Reliable method for introducing an amino group sapub.org

Installation and Transformation of Ethanone (B97240) Moieties at Specific Positions

The ethanone group (acetyl group) is typically introduced onto the quinoline ring via electrophilic substitution, specifically a Friedel-Crafts acylation. The success and regioselectivity of this reaction are highly dependent on the existing substituents on the quinoline ring and the reaction conditions. The quinoline ring itself is deactivated towards electrophilic substitution, but activating groups can direct the acylation to specific positions, primarily C5 and C8. pharmaguideline.com To achieve acylation at the C6 position, as required for the target molecule, one would typically start with an aniline derivative already bearing the acetyl group precursor or an appropriately substituted aniline that directs substitution to the desired position during the quinoline ring formation.

For example, the Camps quinoline synthesis utilizes an o-acylaminoacetophenone, which already contains the acetyl moiety, to form the quinoline ring. wikipedia.org This pre-functionalization strategy is often more reliable than post-cyclization acylation for achieving specific substitution patterns.

Once installed, the ethanone moiety can undergo various transformations. For instance, the α-protons are acidic and can be functionalized. An example is the oxidative coupling of 1-(2-methyl-4-phenylquinolin-3-yl)ethanone with ethanol (B145695), which proceeds through bromination and aldol (B89426) condensation to form an anti-α,β-epoxy ketone. rsc.org This demonstrates that the ethanone group can serve as a handle for further molecular elaboration.

Modern Catalytic and Green Chemistry Approaches

The synthesis of functionalized quinolines, such as this compound, has been revolutionized by modern catalytic systems and green chemistry techniques. These approaches offer significant advantages over classical methods, including enhanced reaction rates, higher selectivity, milder reaction conditions, and improved sustainability profiles.

Transition Metal-Catalyzed Coupling Reactions for Quinoline Functionalization

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For the synthesis of aminoquinolines, palladium- and copper-catalyzed coupling reactions are particularly prominent.

Palladium-catalyzed amination, such as the Buchwald-Hartwig reaction, is a widely used method for forming C-N bonds. This reaction allows for the coupling of an amine with an aryl halide or triflate. In the context of synthesizing analogues of this compound, this could involve the reaction of a 3-haloquinoline with an amine source or a 6-halo-3-aminoquinoline with a suitable coupling partner. nih.govias.ac.in The success of these reactions often depends on the choice of the palladium catalyst, the phosphine (B1218219) ligand, and the base. nih.govias.ac.in For instance, the amination of various dichloroquinolines has been studied, showing that the reactivity of the halogen atoms is position-dependent, allowing for selective functionalization. nih.govresearchgate.net Sterically demanding phosphine ligands are often employed to facilitate the coupling of amines with quinoline derivatives. ias.ac.in

Copper-catalyzed reactions also offer a valuable alternative for C-N bond formation. These methods can be more cost-effective than palladium-based systems. A notable strategy involves the direct amination of quinoline N-oxides via a copper-catalyzed C-H bond activation, which provides a direct pathway to 2-aminoquinolines under mild, ligand-free conditions. nih.gov While this specific example targets the 2-position, C-H activation strategies are a burgeoning field, with ongoing research aimed at controlling regioselectivity to target other positions on the quinoline ring. acs.orgnih.gov The use of directing groups, such as the 8-aminoquinoline (B160924) group, can steer the metal catalyst to functionalize specific C-H bonds, including the remote C5 position. nih.govacs.org

The table below summarizes representative conditions for transition metal-catalyzed amination of quinoline systems.

Catalyst SystemSubstratesKey FeaturesYieldReference
Pd(dba)₂ / BINAP or DavePhosDichloroquinolines, Adamantane-containing aminesSelective mono- or diamination depending on stoichiometry and substrate.61-79% (monoamination) nih.govresearchgate.net
CuI / Formamide (B127407)4-HaloquinolinesUses formamide as an in-situ source of ammonia.Good (49-65%) nih.gov
Cu(I) catalystQuinoline N-oxides, Secondary aliphatic aminesLigand, base, and external oxidant-free; direct C-H amination at C2.Good to excellent nih.gov
Pd(OAc)₂ / Phosphine Ligands5-Bromo-8-benzyloxyquinoline, Secondary anilinesHartwig-Buchwald amination for C-N bond formation.82% ias.ac.in

This table is for illustrative purposes and specific yields are highly dependent on the exact substrates and conditions used.

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green chemistry tool that can dramatically reduce reaction times, often from hours to minutes, while improving product yields and purity. benthamdirect.comfrontiersin.org The mechanism involves the direct heating of polar molecules in the reaction mixture through dielectric loss, leading to rapid and uniform temperature increases. nih.gov

A key application in quinoline synthesis is the microwave-enhanced Friedländer annulation. nih.gov This classical reaction condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group to form the quinoline ring. organic-chemistry.org Microwave irradiation significantly accelerates this process, often allowing it to proceed in neat acetic acid or under solvent-free conditions, which enhances its green credentials. nih.gov For example, a catalyst- and protecting-group-free microwave-enhanced Friedländer synthesis improved reaction yields from 34% under conventional heating to 72%. rsc.org

Microwave heating is also highly effective for nucleophilic aromatic substitution (SNAr) reactions to produce aminoquinolines. The synthesis of 4-aminoquinolines from 4,7-dichloroquinoline (B193633) and various amines has been achieved in high yields (80-95%) in just 20-30 minutes at 140-180°C under microwave irradiation. nih.govresearchgate.net This represents a significant improvement over conventional heating methods, which often require much longer reaction times. nih.gov The combination of multicomponent reactions (MCRs) with microwave assistance provides a rapid and efficient route to complex quinoline-based hybrids. acs.org

Reaction TypeConditionsTimeYieldAdvantagesReference
Friedländer SynthesisNeat acetic acid, 160°C, MW5 minutesExcellentRapid, green solvent, high yield nih.gov
Friedländer SynthesisSolvent-free, MW-72% (average)Improved yield over conventional heating (34%) nih.govrsc.org
SNAr AminationDMSO, 140-180°C, MW20-30 minutes80-95%Rapid synthesis of 4-aminoquinolines nih.govresearchgate.net
MCR for HybridsDMF, MW-68-86%Efficient, catalyst-free, one-pot synthesis acs.org

This table highlights the benefits of microwave-assisted synthesis for various quinoline-forming reactions.

Electrochemical Methods in the Synthesis of Quinoline Compounds

Organic electrochemistry is a sustainable and powerful synthetic methodology that uses electrons as traceless reagents to drive chemical transformations, often avoiding the need for harsh or stoichiometric chemical oxidants and reductants. nih.gov This approach is increasingly being applied to the synthesis of N-heterocycles, including quinolines.

Electrochemical methods can be employed for the construction of the quinoline core. One reported method describes an intramolecular oxidative annulation of N-substituted o-aminophenylacetylenes in an undivided cell at room temperature. This process is metal- and external oxidant-free and produces substituted quinolines in good to excellent yields. citedrive.com Electrochemical techniques have also been used to synthesize tetrahydroquinoline derivatives from quinolines through hydrocyanomethylation or hydrogenation, demonstrating the utility of electrochemistry in modifying the quinoline skeleton under mild conditions. rsc.org

Furthermore, electrochemical C-H amination represents a frontier in the field. While many examples focus on other heterocycles like quinazolinones, the principles are translatable. nih.gov These reactions involve the anodic oxidation of amines to generate reactive intermediates that can functionalize C-H bonds. The electrochemical properties of functionalized quinolines, such as quinolinecarbaldehydes, have been investigated, providing foundational knowledge for developing targeted electrosynthetic transformations. nih.gov The use of electrons as reagents aligns perfectly with the goals of green chemistry by minimizing chemical waste. nih.gov

Photocatalytic Denitrogenation for Aminoquinoline Formation

Photocatalysis, particularly using visible light, has become a prominent green chemistry strategy, enabling unique chemical transformations under exceptionally mild conditions. nih.gov One innovative approach for the synthesis of 3-aminoquinolines involves a skeletal rearrangement through photocatalytic denitrogenation.

This method provides access to C-3 aminoquinolin-2(1H)-ones, which are close analogues of the target compound's core structure. nih.govrsc.org The process starts with 3-ylideneoxindoles, which react with an aminating agent like azidotrimethylsilane (B126382) (TMSN₃) to form a triazoline intermediate. Under visible light irradiation, a photocatalyst facilitates a cascade reaction involving C-N bond formation and the extrusion of nitrogen gas (denitrogenation). This skeletal editing approach overcomes the limitations of traditional nitration and reduction sequences, which can suffer from poor regioselectivity and harsh conditions. nih.gov The reaction demonstrates remarkable tolerance for sensitive functional groups. nih.govrsc.org

Broader applications of photocatalysis in quinoline chemistry include C-H functionalization. nih.govacs.org For instance, visible-light-induced photocatalytic reactions can achieve the aerobic oxidative C-H functionalization of glycine (B1666218) derivatives and their subsequent coupling with alkenes to form substituted quinolines. nih.gov These methods highlight the potential of light-driven chemistry to construct and functionalize the quinoline scaffold in an environmentally benign manner.

MethodPrecursorsKey TransformationProduct TypeAdvantagesReference
Skeletal Rearrangement3-Ylideneoxindoles, TMSN₃Photocatalytic denitrogenation of a triazoline intermediate3-Aminoquinolin-2(1H)-onesMild, regioselective, step-economic nih.govrsc.org
Oxidative CyclizationGlycine esters, AlkenesVisible light-induced aerobic oxidative dehydrogenative coupling/aromatizationSubstituted quinolinesUses air as oxidant, room temperature nih.gov
α-Amino C-H Annulation-Metal-free photocatalysis using a quinoline-locked covalent organic framework (QLCOF)Heterocyclic compoundsRobust, reusable photocatalyst nih.gov

This table illustrates novel photocatalytic strategies for the synthesis of aminoquinolines and related structures.

Reactions Involving the C-3 Amino Functionality

The amino group at the C-3 position is a key site for nucleophilic reactions, allowing for the introduction of various substituents and the construction of new ring systems.

Acylation and Amidation Reactions for Diverse Derivatives

The primary amino group of this compound readily undergoes acylation and amidation reactions. Acylation can be achieved using acyl chlorides or anhydrides in the presence of a base to yield the corresponding N-acyl derivatives. rsc.org This transformation is fundamental in modifying the electronic properties and steric environment of the amino group.

Amidation, the formation of an amide bond, can be accomplished through coupling with carboxylic acids using standard peptide coupling reagents. These reactions are crucial for creating a wide variety of amide derivatives, which are prevalent in medicinal chemistry.

Table 1: Examples of Acylation and Amidation Reactions

ReactantReagentProduct Type
This compoundAcetyl chlorideN-(6-acetylquinolin-3-yl)acetamide
This compoundBenzoic acid, DCCN-(6-acetylquinolin-3-yl)benzamide

Condensation with Aldehydes and Ketones: Formation of Schiff Bases and Imines

The C-3 amino group can condense with aldehydes and ketones to form Schiff bases or imines. wikipedia.orgnih.gov This reaction typically proceeds via a hemiaminal intermediate, followed by dehydration to yield the C=N double bond. wikipedia.org The formation of these imines is often reversible and can be influenced by reaction conditions such as pH and the removal of water. Schiff bases are versatile intermediates in organic synthesis and can be used as ligands in coordination chemistry. wikipedia.orgyoutube.com

The general synthesis of Schiff bases involves the reaction of an amine with a carbonyl compound, often under reflux conditions. nih.gov For instance, the reaction of an amine with an aldehyde can be catalyzed by a base like triethylamine (B128534) in a solvent such as ethanol. nih.gov

Table 2: Schiff Base Formation from this compound

Aldehyde/Ketone ReactantProduct
Benzaldehyde1-(3-(benzylideneamino)quinolin-6-yl)ethanone
Acetone1-(3-(propan-2-ylideneamino)quinolin-6-yl)ethanone

Cyclization Reactions Leading to Fused Heterocyclic Systems

The amino group is a pivotal functionality for the construction of fused heterocyclic systems. Through intramolecular or intermolecular cyclization reactions, new rings can be annulated onto the quinoline core. For example, reaction with α,β-unsaturated carbonyl compounds can lead to the formation of fused pyrimidine (B1678525) or diazepine (B8756704) rings, depending on the nature of the reactant. Acid-catalyzed cyclization reactions are also a common strategy to form new heterocyclic structures. researchgate.net Furthermore, 1,3-dipolar cycloaddition reactions utilizing azomethine ylides derived from amino acids represent a powerful method for constructing five-membered heterocyclic compounds. beilstein-journals.orgnih.gov

Reactivity of the C-6 Ethanone Moiety

The ethanone group at the C-6 position provides another handle for chemical modification, primarily through reactions involving the α-carbon and the carbonyl group itself.

Aldol and Claisen-Schmidt Condensations

The methyl group of the ethanone moiety has acidic α-hydrogens, making it susceptible to deprotonation by a base to form an enolate. This enolate can then participate in aldol and Claisen-Schmidt condensations. masterorganicchemistry.comyoutube.com In a Claisen-Schmidt condensation, the enolate of this compound reacts with an aromatic aldehyde that lacks α-hydrogens, such as benzaldehyde, to form an α,β-unsaturated ketone after dehydration. wikipedia.orgaklectures.com This reaction is a classic method for forming new carbon-carbon bonds and introducing extended conjugation. wikipedia.orglibretexts.org

These condensation reactions are typically carried out in the presence of a base, such as sodium hydroxide (B78521) or an amine catalyst, and may be promoted by heat. wikipedia.orglibretexts.org The resulting α,β-unsaturated ketones are valuable intermediates for further transformations.

Table 3: Claisen-Schmidt Condensation of this compound

AldehydeBaseProduct
BenzaldehydeNaOH1-(3-aminoquinolin-6-yl)-3-phenylprop-2-en-1-one
4-ChlorobenzaldehydePiperidine1-(3-aminoquinolin-6-yl)-3-(4-chlorophenyl)prop-2-en-1-one

Enaminone Formation and Subsequent Cyclization Reactions

The ethanone moiety can react with derivatives of formamide, such as N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), to form an enaminone. acs.org This reaction involves the condensation of the ketone with the acetal, leading to a compound with a vinylogous amide functionality. acs.org

Enaminones are versatile building blocks in organic synthesis. The enamine part of the molecule can act as a nucleophile, while the carbonyl group can act as an electrophile. This dual reactivity allows for a variety of subsequent cyclization reactions to form new heterocyclic rings. For instance, reaction with dinucleophiles can lead to the formation of pyrimidines, pyridines, or other heterocyclic systems. A plausible mechanism for some transition-metal-catalyzed reactions involving enaminones includes the generation of an active cationic metal species, coordination to the enaminone, C-H activation, and subsequent reductive elimination to regenerate the catalyst. acs.org

Reduction and Oxidation Reactions of the Carbonyl Group

The acetyl group at the 6-position of the quinoline ring is a primary site for chemical modification through reduction and oxidation reactions. These transformations provide pathways to a range of derivatives with altered electronic and steric properties.

Reduction Reactions: The carbonyl moiety of the acetyl group can be reduced to either a secondary alcohol or completely deoxygenated to an ethyl group, depending on the chosen reagent and reaction conditions.

Reduction to the corresponding secondary alcohol, 1-(3-aminoquinolin-6-yl)ethanol, can be achieved using hydride-based reducing agents. While specific studies on this compound are not extensively documented, the reduction of aryl ketones is a well-established transformation. Reagents such as sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent or lithium aluminum hydride (LiAlH4) in an ethereal solvent are commonly employed for this purpose. Given the presence of the amino group, milder conditions with NaBH4 would likely be preferred to avoid potential side reactions.

Complete reduction of the carbonyl group to a methylene (B1212753) group, yielding 3-amino-6-ethylquinoline, can be accomplished through classical deoxygenation methods such as the Wolff-Kishner or Clemmensen reductions.

The Wolff-Kishner reduction involves the formation of a hydrazone intermediate by reacting the ketone with hydrazine (B178648) (NH2NH2), followed by treatment with a strong base, such as potassium hydroxide (KOH), at elevated temperatures. youtube.comorganic-chemistry.org The use of a high-boiling solvent like diethylene glycol is typical for this reaction. youtube.comorganic-chemistry.org A modified procedure developed by Huang-Minlon, which involves carrying out the reaction in one pot, often provides improved yields and shorter reaction times. youtube.com

The Clemmensen reduction offers an alternative under acidic conditions, employing zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl). tutorsglobe.comwikipedia.org This method is particularly effective for aryl-alkyl ketones. tutorsglobe.com However, the strongly acidic environment may not be compatible with all substrates, and the potential for side reactions on the quinoline ring system should be considered. tutorsglobe.com

A hypothetical comparison of these reduction methods for this compound is presented in Table 1.

Table 1: Comparison of Carbonyl Reduction Methods

Reaction Reagents and Conditions Product Advantages Potential Limitations for this compound
Alcohol Reduction NaBH4, Methanol, rt 1-(3-Aminoquinolin-6-yl)ethanol Mild conditions, high chemoselectivity -
Wolff-Kishner Reduction NH2NH2, KOH, Diethylene glycol, Heat 3-Amino-6-ethylquinoline Suitable for base-stable compounds High temperatures required, potential for side reactions

| Clemmensen Reduction | Zn(Hg), HCl (conc.), Heat | 3-Amino-6-ethylquinoline | Effective for aryl-alkyl ketones | Strongly acidic conditions may affect the quinoline ring or amino group |

Oxidation Reactions: The oxidation of the acetyl group in this compound is a less common transformation. Strong oxidizing agents would likely lead to the degradation of the quinoline ring. However, specific oxidation of the methyl group of the acetyl function to a carboxylic acid, to form 2-(3-aminoquinolin-6-yl)-2-oxoacetic acid, could potentially be achieved under controlled conditions, for instance, using selenium dioxide (SeO2) or through haloform-type reactions if the conditions are carefully managed to avoid reactions on the electron-rich quinoline ring. Quinones are known to be oxidizing agents, and their oxidizing power is enhanced in acidic conditions. wikipedia.org

Electrophilic and Nucleophilic Substitutions on the Quinoline Ring System

The quinoline ring in this compound is susceptible to both electrophilic and nucleophilic attack, with the regioselectivity being governed by the electronic effects of the existing amino and acetyl substituents.

Investigation of Substituent Effects on Reactivity

The reactivity of the quinoline ring towards electrophilic aromatic substitution is significantly influenced by the interplay of the electron-donating amino group and the electron-withdrawing acetyl group.

The amino group at position 3 is a powerful activating group. Through its +M (mesomeric) effect, it donates electron density to the quinoline ring, particularly at the ortho (C2 and C4) and para (C5 and C7, though C5 and C7 are in the other ring) positions relative to itself. This increases the nucleophilicity of the ring and makes it more susceptible to attack by electrophiles.

Conversely, the acetyl group at position 6 is a deactivating group. Its -I (inductive) and -M effects withdraw electron density from the ring, making it less nucleophilic. As a meta-directing group, it directs incoming electrophiles to the positions meta to itself (C5 and C7).

In electrophilic substitution reactions such as nitration and halogenation, the position of substitution will be determined by the combined directing effects of both groups. The amino group strongly directs to positions 2 and 4. The acetyl group directs to positions 5 and 7. Therefore, electrophilic attack is most likely to occur at positions 2, 4, 5, or 7. The precise outcome will depend on the specific electrophile and the reaction conditions. For instance, in strongly acidic media, the amino group will be protonated to form an ammonium (B1175870) salt (-NH3+), which is a deactivating, meta-directing group. This would significantly alter the regiochemical outcome of the reaction.

While specific studies on this compound are limited, studies on related systems, such as the nitration of quinoline itself, show that a mixture of 5-nitro and 8-nitro isomers is often obtained, highlighting the complexity of predicting regioselectivity in substituted quinolines. tutorsglobe.com

Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and have been successfully applied to quinoline systems. ksu.edu.sawikipedia.org For this compound, these reactions would typically require the prior introduction of a halide (e.g., Br, I) or a triflate group onto the quinoline ring to serve as the electrophilic partner in the coupling. The positions amenable to such functionalization and subsequent coupling would be dictated by the directing effects discussed previously.

Common palladium-catalyzed cross-coupling reactions applicable to derivatives of this compound include the Suzuki-Miyaura, Heck, and Sonogashira reactions.

The Suzuki-Miyaura coupling involves the reaction of an organoboron reagent (e.g., a boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgnih.gov This reaction is known for its mild conditions and tolerance of a wide range of functional groups. A study on the Suzuki-Miyaura coupling of 3-aminoquinoline (B160951) complexes of Pd(II) has demonstrated the feasibility of such reactions on this scaffold. ksu.edu.sa

The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.org This reaction is a valuable method for the synthesis of substituted alkenes.

The Sonogashira coupling allows for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org

Table 2 presents a hypothetical overview of these cross-coupling reactions on a bromo-derivative of this compound. The position of the bromine atom would influence the reactivity, with halides at positions 2, 4, 5, 7, or 8 being potential candidates for these transformations.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions of a Bromo-1-(3-aminoquinolin-6-yl)ethanone Derivative

Reaction Coupling Partner Catalyst System (Typical) Product Type
Suzuki-Miyaura Aryl/Vinyl boronic acid Pd(PPh3)4, Base (e.g., Na2CO3) Aryl/Vinyl-substituted this compound
Heck Alkene Pd(OAc)2, PPh3, Base (e.g., Et3N) Alkenyl-substituted this compound

| Sonogashira | Terminal alkyne | Pd(PPh3)2Cl2, CuI, Base (e.g., Et3N) | Alkynyl-substituted this compound |

In Depth Spectroscopic Characterization and Structural Elucidation of 1 3 Aminoquinolin 6 Yl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton (¹H) and Carbon-¹³ (¹³C) NMR Chemical Shift Analysis and Signal Interpretation

The ¹H NMR spectrum of 1-(3-Aminoquinolin-6-yl)ethanone displays distinct signals corresponding to each unique proton in the molecule. The aromatic protons on the quinoline (B57606) ring system typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The protons of the amino group (-NH₂) would likely produce a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The methyl protons of the acetyl group (-COCH₃) would be expected to resonate as a sharp singlet in the upfield region, typically around δ 2.5-2.7 ppm.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom. The carbonyl carbon of the acetyl group is characteristically found in the highly deshielded region of the spectrum (δ 195-200 ppm). The carbons of the quinoline ring will appear in the aromatic region (δ 120-150 ppm), with their specific shifts influenced by the positions of the amino and acetyl substituents. The methyl carbon of the acetyl group will be observed in the upfield aliphatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
H2~8.8C2: ~145
H4~7.2C3: ~148 (with NH₂)
H5~8.2C4: ~120
H7~8.0C4a: ~128
H8~8.9C5: ~129
NH₂Broad singletC6: ~135 (with COCH₃)
CH₃~2.6C7: ~125
C8: ~130
C8a: ~147
C=O: ~198
CH₃: ~26

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

To unambiguously assign the proton and carbon signals and confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are invaluable. sdsu.edu

Correlation SpectroscopY (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the quinoline ring, helping to trace the connectivity around the aromatic system. For instance, a cross-peak would be expected between H-7 and H-8, and between H-4 and H-5 if they are close enough to couple. science.gov

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It allows for the direct assignment of a proton's signal to its attached carbon's signal. For example, the singlet from the methyl protons would show a cross-peak to the methyl carbon signal in the ¹³C spectrum. researchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C couplings). youtube.com This is crucial for piecing together the molecular skeleton. For instance, the methyl protons of the acetyl group would show a correlation to the carbonyl carbon and the C-6 carbon of the quinoline ring, confirming the attachment of the acetyl group at this position. Similarly, the amino protons could show correlations to C-3 and C-4, confirming the position of the amino group. science.gov

Infrared (IR) Spectroscopy for Identification of Key Functional Groups and Vibrational Modes

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. mdpi.com

The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups:

N-H Stretching: The amino group (-NH₂) will typically exhibit two sharp bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.

C=O Stretching: A strong, sharp absorption band for the carbonyl group of the ketone is expected in the range of 1680-1700 cm⁻¹. The conjugation with the aromatic ring may lower this frequency slightly.

C=C and C=N Stretching: The aromatic quinoline ring will show multiple bands in the 1450-1600 cm⁻¹ region due to carbon-carbon and carbon-nitrogen double bond stretching vibrations.

C-H Stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Amino (-NH₂)N-H Asymmetric Stretch3400 - 3500
Amino (-NH₂)N-H Symmetric Stretch3300 - 3400
Carbonyl (C=O)C=O Stretch1680 - 1700
Aromatic RingC=C and C=N Stretch1450 - 1600
Aromatic C-HC-H Stretch3000 - 3100
Aliphatic C-HC-H Stretch2850 - 2960

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

HRMS is a powerful technique that provides the exact mass of a molecule with high precision, allowing for the determination of its elemental composition. nih.gov For this compound (C₁₁H₁₀N₂O), the calculated exact mass can be compared to the experimentally determined mass to confirm the molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron impact (EI) or other ionization methods, the molecule will break apart in a predictable manner. Key fragmentation pathways for this compound could include:

Loss of a methyl group: A peak corresponding to the [M-15]⁺ ion due to the loss of the -CH₃ radical from the acetyl group.

Loss of an acetyl group: A significant peak corresponding to the [M-43]⁺ ion from the cleavage of the bond between the carbonyl carbon and the quinoline ring.

Loss of HCN: A common fragmentation pathway for quinoline derivatives, leading to a peak at [M-27]⁺.

Table 3: Predicted HRMS Fragments for this compound

Fragment Ion Proposed Structure m/z (Mass-to-Charge Ratio)
[M]⁺C₁₁H₁₀N₂O⁺~186.0793
[M-CH₃]⁺[C₁₀H₇N₂O]⁺~171.0558
[M-COCH₃]⁺[C₉H₇N₂]⁺~143.0609
[M-HCN]⁺[C₁₀H₉NO]⁺~159.0684

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure and the extent of conjugation. researchgate.net The quinoline ring system is a chromophore, and its absorption is influenced by the attached auxochromes, the amino (-NH₂) and acetyl (-COCH₃) groups.

The UV-Vis spectrum of this compound is expected to show multiple absorption bands corresponding to π → π* and n → π* electronic transitions. researchgate.net The extensive conjugation in the quinoline system will result in absorptions at longer wavelengths (typically in the UV-A or even visible region). The amino group, being an electron-donating group, will likely cause a red shift (bathochromic shift) in the absorption maxima compared to unsubstituted quinoline. The acetyl group, an electron-withdrawing group, will also influence the electronic transitions. mu-varna.bg

Table 4: Expected UV-Vis Absorption Maxima for this compound

Electronic Transition Typical Wavelength Range (nm) Notes
π → π250 - 400High intensity absorptions due to the conjugated aromatic system.
n → π350 - 450Lower intensity absorption, often appearing as a shoulder on the π → π* band, arising from the non-bonding electrons on the nitrogen and oxygen atoms.

The specific λ_max values and molar absorptivity coefficients (ε) would need to be determined experimentally to fully characterize the electronic properties of the molecule.

Computational and Theoretical Investigations of this compound: A Search for Available Data

Computational chemistry, particularly through the application of Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), has become an indispensable tool for understanding the molecular properties and predicting the behavior of novel compounds. These methods provide valuable insights into the fundamental characteristics of a molecule, which can guide further experimental work and application development.

For many quinoline derivatives, researchers have successfully employed these computational techniques to explore various aspects of their molecular structure and reactivity. Such studies typically involve:

Geometry Optimization and Conformational Analysis: Determining the most stable three-dimensional arrangement of atoms in the molecule.

Frontier Molecular Orbital (FMO) Analysis: Investigating the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict chemical reactivity and electronic transitions.

Molecular Electrostatic Potential (MEP) Mapping: Visualizing the charge distribution within the molecule to identify regions susceptible to electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: Examining intramolecular interactions and charge delocalization to understand the molecule's stability.

Determination of Chemical Descriptors and Reactivity Indices: Calculating properties like hardness, softness, and electrophilicity to quantify reactivity.

Time-Dependent Density Functional Theory (TD-DFT): Probing the excited state properties and predicting the electronic absorption spectra of the molecule.

Despite the common application of these methods to the quinoline scaffold, a specific computational investigation detailing these properties for this compound could not be located. Consequently, the generation of a detailed and scientifically accurate article with specific data tables for this compound is not feasible at this time. Further research dedicated to the computational analysis of this compound would be required to elucidate its specific molecular characteristics.

Computational and Theoretical Investigations of 1 3 Aminoquinolin 6 Yl Ethanone

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Phenomena

Simulation and Interpretation of UV-Vis Absorption and Emission Spectra

The electronic absorption and emission properties of 1-(3-Aminoquinolin-6-yl)ethanone can be effectively simulated using quantum chemical calculations, primarily Time-Dependent Density Functional Theory (TD-DFT). researchgate.netmdpi.com This computational approach allows for the prediction of the UV-Vis absorption and emission spectra by calculating the vertical excitation energies and oscillator strengths of electronic transitions between molecular orbitals.

The simulation of the UV-Vis spectrum of this compound would typically involve geometry optimization of the ground state molecule, followed by TD-DFT calculations. A common choice of functional for such calculations on quinoline (B57606) derivatives is B3LYP, often paired with a basis set like 6-31G(d,p) or larger sets such as 6-311++G(d,p) for more accurate results. researchgate.netnih.gov To account for the influence of the chemical environment, solvent effects are often incorporated using models like the Polarizable Continuum Model (PCM).

The interpretation of the simulated spectra involves analyzing the nature of the electronic transitions. For this compound, the key transitions are expected to be of the n→π* and π→π* type. The n→π* transitions typically involve the lone pair of electrons on the nitrogen atom of the quinoline ring and the oxygen atom of the acetyl group. The π→π* transitions arise from the excitation of electrons within the π-conjugated system of the quinoline ring. The presence of the amino and acetyl groups is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted quinoline, due to the extension of the conjugated system and the electronic effects of the substituents.

Table 1: Representative Simulated UV-Vis Absorption Data for this compound in Ethanol (B145695)

TransitionCalculated Wavelength (nm)Oscillator Strength (f)Major Contribution
S0 → S13850.15HOMO → LUMO (π→π)
S0 → S23400.08HOMO-1 → LUMO (n→π)
S0 → S32950.45HOMO-2 → LUMO+1 (π→π*)

Note: The data in this table is representative and based on typical values for similar amino-substituted quinoline derivatives. Actual values would require specific calculations for this compound.

Analysis of Intramolecular Charge Transfer (ICT) Characteristics

The presence of an electron-donating group (the amino group at position 3) and an electron-withdrawing group (the acetyl group at position 6) on the quinoline scaffold suggests that this compound is likely to exhibit Intramolecular Charge Transfer (ICT) upon photoexcitation. nih.gov This phenomenon involves the transfer of electron density from the donor to the acceptor through the π-conjugated system of the quinoline ring.

Computational analysis of ICT characteristics is typically performed using TD-DFT. By examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the nature of the electronic transition can be elucidated. For an ICT process, the HOMO is expected to be localized on the electron-donating part of the molecule (the amino group and the quinoline ring), while the LUMO would be localized on the electron-accepting part (the acetyl group and the quinoline ring).

The extent of ICT can be quantified by calculating the change in dipole moment between the ground and excited states. A significant increase in the dipole moment upon excitation is a strong indicator of an ICT state. The solvent environment can also play a crucial role, with polar solvents often stabilizing the charge-separated ICT state, leading to a red-shift in the emission spectrum (solvatochromism). Studies on related quinoline derivatives have shown that the twist angle of the amino group can also be a critical factor in the formation of a twisted ICT (TICT) state. researchgate.net

Table 2: Representative Calculated Properties for the Analysis of ICT in this compound

StateDipole Moment (Debye)HOMO-LUMO Energy Gap (eV)
Ground State (S0)3.54.2
First Excited State (S1)12.8-

Note: The data in this table is representative and based on typical values for similar donor-acceptor substituted aromatic systems. Actual values would require specific calculations for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Bioactive Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. acs.orgresearchgate.net This approach is invaluable for the rational design of new, more potent bioactive analogues. For this compound, a QSAR study could be employed to guide the synthesis of derivatives with enhanced biological activities, such as antimicrobial or anticancer properties. mdpi.com

A typical QSAR study involves several key steps. First, a dataset of structurally related compounds with their corresponding biological activities is compiled. For this compound, this would involve synthesizing a library of analogues with variations at different positions of the quinoline ring and the amino and acetyl substituents. Next, a variety of molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Finally, a mathematical model is developed to correlate the calculated descriptors with the observed biological activity. Multiple Linear Regression (MLR) is a commonly used statistical method for this purpose. The resulting QSAR equation can then be used to predict the activity of new, unsynthesized analogues, thereby prioritizing the most promising candidates for synthesis and testing. mdpi.com

Table 3: Representative Molecular Descriptors for a QSAR Study of this compound Analogues

Descriptor TypeExample DescriptorRelevance
StericMolar Refractivity (MR)Relates to the size and polarizability of the molecule, influencing binding to a receptor.
ElectronicDipole Moment (µ)Reflects the charge distribution in the molecule, important for electrostatic interactions.
HydrophobicLogPDescribes the lipophilicity of the molecule, affecting its ability to cross cell membranes.
TopologicalWiener IndexA numerical value that characterizes the branching of the molecular skeleton.

Note: This table provides examples of descriptors that would be relevant for a QSAR study. The actual choice of descriptors would depend on the specific biological activity being modeled.

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational method that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein or a nucleic acid (receptor). semanticscholar.org This technique is instrumental in understanding the potential mechanism of action of a bioactive compound at the molecular level.

Investigation of Binding Affinities with Biological Macromolecules (e.g., DNA, Enzymes)

For this compound, molecular docking could be used to investigate its binding affinity with various biological targets. Given the known activities of other quinoline derivatives, potential targets could include enzymes such as DNA gyrase, which is essential for bacterial replication, or various protein kinases that are implicated in cancer. nih.govnottingham.ac.uk

The docking process involves generating a three-dimensional model of the ligand and the target macromolecule. The ligand is then placed in the binding site of the receptor, and its conformational flexibility is explored to find the most stable binding pose. The stability of the resulting ligand-receptor complex is evaluated using a scoring function, which provides an estimate of the binding affinity (often expressed as a binding energy in kcal/mol). A lower binding energy generally indicates a more stable complex and a higher predicted affinity.

Table 4: Representative Molecular Docking Results for this compound with a Hypothetical Kinase Target

LigandBinding Energy (kcal/mol)Key Interacting Residues
This compound-8.5MET793, LYS745, ASP810
Reference Inhibitor-9.2MET793, CYS797, LEU844

Note: The data in this table is representative and based on typical values for the binding of small molecule inhibitors to protein kinases. Actual values and interacting residues would depend on the specific target and docking protocol used.

Elucidation of Potential Mechanisms of Action through Computational Binding Studies

The results of molecular docking studies can provide valuable insights into the potential mechanism of action of a compound. By analyzing the predicted binding pose of this compound within the active site of a target enzyme, specific interactions that are crucial for binding can be identified.

For example, the quinoline nitrogen atom is capable of forming hydrogen bonds with amino acid residues in the binding pocket. The aromatic quinoline ring can participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. The amino and acetyl groups can also form hydrogen bonds or other electrostatic interactions, further stabilizing the complex.

By understanding these key interactions, a hypothetical mechanism of action can be proposed. For instance, if this compound is found to bind to the ATP-binding site of a protein kinase, it could be hypothesized that it acts as a competitive inhibitor, preventing the binding of ATP and thereby blocking the kinase's activity. These computational predictions can then guide further experimental studies to validate the proposed mechanism.

Prediction and Analysis of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. researchgate.net The NLO properties of a molecule are related to its ability to alter the properties of light passing through it. The key parameters that characterize the NLO response of a molecule are the first hyperpolarizability (β) and the second hyperpolarizability (γ).

The NLO properties of this compound can be predicted and analyzed using computational methods, primarily DFT. nottingham.ac.uk The presence of an electron-donating group (amino) and an electron-withdrawing group (acetyl) connected by a π-conjugated system (the quinoline ring) creates a D-π-A (donor-π-acceptor) structure, which is a common motif in molecules with significant NLO properties. mdpi.com

The calculation of NLO properties typically involves optimizing the geometry of the molecule and then performing calculations using a suitable functional and basis set. Functionals such as CAM-B3LYP are often used for NLO calculations as they are designed to better describe long-range corrected interactions, which are important for charge-transfer processes. The calculated values of the dipole moment, polarizability, and hyperpolarizabilities can then be used to assess the NLO potential of the molecule. A large value for the first hyperpolarizability (β) is indicative of a strong second-order NLO response.

Table 5: Representative Calculated NLO Properties for this compound

PropertyCalculated Value
Dipole Moment (μ)4.2 Debye
Average Polarizability (α)25 x 10⁻²⁴ esu
First Hyperpolarizability (β)150 x 10⁻³⁰ esu

Note: The data in this table is representative and based on typical values for D-π-A systems. Actual values would require specific calculations for this compound.

Advanced Applications and Structure Activity Relationship Research of 1 3 Aminoquinolin 6 Yl Ethanone Derivatives in Chemical Biology and Materials Science Excluding Clinical Trials

Development as Key Intermediates and Building Blocks in Complex Organic Synthesis

The inherent reactivity of the amino and acetyl groups, combined with the stable quinoline (B57606) framework, positions 1-(3-Aminoquinolin-6-yl)ethanone and its isomers as versatile building blocks in organic synthesis. The amino group at the 3-position can readily undergo reactions such as diazotization, acylation, and Schiff base condensation, while the acetyl group at the 6-position offers a handle for aldol (B89426) condensations, oxidations, and reductions.

Aminoquinolines are crucial intermediates in the synthesis of a wide range of biologically active compounds, including kinase inhibitors. google.com The synthesis of such complex molecules often relies on the strategic functionalization of the quinoline core, where the amino group serves as a key anchor point for building out larger molecular architectures. nih.gov For example, 3-aminoquinolines have been utilized in the preparation of quinolinediamines, which are structurally related to potent antimalarial agents. nih.gov

The general synthetic utility is often demonstrated through the preparation of various substituted quinolines. The amino group can be converted into a wide array of other functionalities, allowing for the generation of diverse molecular libraries. Similarly, the acetyl group can be elaborated to form more complex side chains. This versatility makes compounds like this compound valuable starting materials for creating novel molecular entities with tailored properties for various scientific investigations.

Rational Design and Synthesis of Ligands for Coordination Chemistry

The quinoline ring system, particularly when substituted with donor groups like amines, is an excellent scaffold for designing ligands for transition metal ions. The nitrogen atom within the quinoline ring and the exocyclic amino group of this compound derivatives can act as coordination sites, forming stable chelate rings with metal centers.

Formation of Metal Complexes with Transition Metal Ions

Derivatives of this compound are readily converted into more elaborate ligands, such as Schiff bases, through condensation of the amino group with various aldehydes and ketones. These Schiff base ligands, possessing both N and O donor atoms, can coordinate with a variety of transition metal ions including Ni(II) and Hg(II), often forming complexes with a 1:2 metal-to-ligand stoichiometry. ijcrcps.com Research on related systems, such as those derived from 3-acetyl-4-hydroxyquinolin-2-one and substituted amino pyridines, has shown the formation of stable, non-electrolytic complexes that are soluble in polar organic solvents like DMF and DMSO. ijcrcps.com

The 8-aminoquinoline (B160924) motif is a particularly well-studied chelator for various metal ions, and by extension, the 3-aminoquinoline (B160951) core offers similar potential. nih.gov Chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been successfully employed as ligands in rhodium and ruthenium catalysts for asymmetric transfer hydrogenation reactions. mdpi.com This highlights the capacity of the aminoquinoline framework to support catalytically active metal centers. The resulting complexes can adopt various geometries, with octahedral and tetrahedral being common for Ni(II) and Hg(II) respectively, based on magnetic and spectral data. ijcrcps.com

Table 1: Examples of Metal Complexes with Related Aminoquinoline and Acetylquinoline Ligands
Ligand TypeMetal Ion(s)Resulting Complex GeometryReference
Schiff base from 3-acetyl-4-hydroxyquinolin-2-one and aminopyridineNi(II)Octahedral ijcrcps.com
Schiff base from 3-acetyl-4-hydroxyquinolin-2-one and aminopyridineHg(II)Tetrahedral ijcrcps.com
Chiral diamine based on 8-amino-5,6,7,8-tetrahydroquinolineRh(III), Ru(II)"Piano-stool" (Half-sandwich) mdpi.com
8-Hydroxyquinoline-amino acid hybridsRu(II), Rh(III)"Piano-stool" (Half-sandwich) nih.gov

Spectroscopic and Theoretical Studies of Ligand-Metal Interactions

A combination of spectroscopic methods and theoretical calculations is essential to elucidate the structure and bonding in metal complexes derived from this compound. Infrared (IR) spectroscopy is a powerful tool for confirming coordination. In the study of Ni(II) and Hg(II) complexes with Schiff bases derived from a related acetyl-quinoline, a noticeable shift in the vibrational frequencies of the C=N (azomethine) and C=O groups to lower wavenumbers upon complexation provides clear evidence of their involvement in bonding to the metal ion. ijcrcps.com

Electronic spectra (UV-Vis) provide information about the geometry of the complexes. For instance, Ni(II) complexes of related ligands exhibit multiple absorption bands characteristic of a distorted octahedral field. ijcrcps.com The magnetic properties of the complexes, such as the effective magnetic moment (μeff), can confirm the oxidation state and spin state of the metal ion, with values around 3.11-3.21 B.M. being consistent with two unpaired electrons in an octahedral Ni(II) complex. ijcrcps.com

Theoretical studies, particularly Density Functional Theory (DFT), complement experimental data by providing insights into the molecular structure and the origins of the electronic properties. ijcrcps.com These calculations can predict bond lengths, bond angles, and the distribution of electron density, helping to rationalize the observed spectroscopic data and the stability of different isomeric forms of the complexes.

Research in Functional Materials Science

The unique electronic structure of the quinoline ring, characterized by an extended π-conjugated system, makes its derivatives prime candidates for the development of advanced functional materials. The ability to introduce donor (amino) and acceptor (acetyl) groups onto this scaffold allows for the fine-tuning of its photophysical and electronic properties for applications in sensors and non-linear optics.

Exploration of Luminescent and Fluorescent Properties for Sensor Development

Aminoquinolines are known for their interesting photophysical properties. 3-Aminoquinoline (3AQ) itself has been utilized as a fluorescent probe to study processes like preferential solvation in solvent mixtures. nih.gov A key feature of many aminoquinoline derivatives is the sensitivity of their fluorescence to the local environment. This sensitivity is often governed by processes such as photoinduced electron transfer (PET). In a typical "turn-on" fluorescent sensor, the fluorescence of the quinoline fluorophore is initially quenched by an electron-rich group (like an amine). Upon binding of a target analyte, such as a metal ion, the PET process is inhibited, leading to a significant enhancement in fluorescence intensity. acs.org

This principle has been widely applied in developing fluorescent sensors. For instance, derivatives of 8-aminoquinoline are common fluorogenic chelators for zinc ions. nih.gov Studies on 3AQ have shown a significant increase in fluorescence intensity and lifetime with increasing concentrations of ethanol (B145695) in a hexane-ethanol mixture, making it a potentially advantageous probe. nih.gov The excited-state dynamics can be complex, involving transitions between locally excited (LE) and intramolecular charge transfer (ICT) states, which can be modulated by chemical modification and temperature. acs.org This tunability is crucial for designing sensors with high selectivity and sensitivity for specific analytes.

Table 2: Photophysical Properties of Representative Aminoquinoline Derivatives
CompoundKey Property/ApplicationMechanism/ObservationReference
3-Aminoquinoline (3AQ)Fluorescent probe for solvation dynamicsFluorescence intensity and lifetime increase with solvent polarity (ethanol in hexane). nih.gov nih.gov
3-(Piperidin-1-yl)quinoline (3PQ)Study of excited-state dynamicsNonradiative decay rates decrease with increasing micropolarity; involves an ICT state. acs.org acs.org
8-Amidoquinoline DerivativesFluorescent probes for Zn2+Form highly fluorescent complexes with Zn2+; low initial fluorescence. nih.gov nih.gov
Quinoline Schiff BasesOptical propertiesExhibit photoluminescence; potential for random laser applications when combined with ZnO nanoparticles. mdpi.com mdpi.com

Investigation of Non-Linear Optical (NLO) Applications

Organic molecules with large delocalized π-electron systems and strong electron donor-acceptor groups are excellent candidates for non-linear optical (NLO) materials. Quinoline derivatives fit this description perfectly, as the quinoline system can act as an electron acceptor, and substituents like the amino group function as donors. researchgate.netrsc.org These materials can alter the properties of light passing through them, which is crucial for applications in optoelectronics, optical computing, and frequency conversion.

The NLO response of a molecule is quantified by its hyperpolarizability. The first-order hyperpolarizability (β) is responsible for second-harmonic generation, while the third-order hyperpolarizability (γ) relates to phenomena like third-harmonic generation and two-photon absorption. Theoretical calculations using DFT are a primary tool for predicting the NLO properties of new molecules. ajbls.comnottingham.ac.uk Studies on quinoline-based Schiff bases and fused pyridazino-quinolines have shown that these compounds possess significant first hyperpolarizability values, suggesting they are attractive candidates for NLO applications. researchgate.netajbls.com Materials with a smaller HOMO-LUMO energy gap tend to be more polarizable and exhibit enhanced NLO properties. rsc.org The strategic design of donor-π-acceptor (D-π-A) systems based on the quinoline scaffold is a promising route to developing materials with large NLO responses for advanced technological applications. rsc.org

Table 3: Calculated Non-Linear Optical (NLO) Properties of Representative Quinoline Derivatives
Compound TypeProperty CalculatedMethodFindingReference
Pyridazino-quinolinesFirst Hyperpolarizability (β₀)DFT/B3LYP/6-31G(d,p)Compounds show good non-linear properties, making them attractive for NLO applications. ajbls.com ajbls.com
4-(Quinolin-2-ylmethylene)aminophenolFirst Hyperpolarizability (β_HRS)PCM/DFT/CAM-B3LYP/6-311++G(d,p)Exhibits a good second-order NLO response. nottingham.ac.uk nottingham.ac.uk
Hydrazinoquinoline Schiff basesFirst HyperpolarizabilityDFT/B3LYP/6-31G(d,p)Lower band gap energies correlate with potential as excellent NLO candidates. researchgate.net researchgate.net
Quinoline-carbazole derivatives (D-A-D-π-A)First Hyperpolarizability (β_tot)DFT/M06/6-31G(d,p)Designed compounds show a significant NLO response. rsc.org rsc.org

In-Depth Analysis of this compound Derivatives in Chemical Biology and Materials Science Reveals Limited Public Research

Despite the broad interest in quinoline-based compounds for various scientific applications, a comprehensive review of the available scientific literature reveals a significant scarcity of specific research focused on the advanced applications and structure-activity relationships (SAR) of this compound derivatives. Extensive searches of scholarly databases, patent libraries, and chemical repositories have yielded minimal to no specific data on the design, synthesis, and in vitro biological evaluation of derivatives of this particular chemical entity.

The quinoline scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. nih.govresearchgate.netgoogle.com However, the specific substitution pattern of an amino group at the 3-position and an ethoxy group at the 6-position of the quinoline ring system, as present in this compound, appears to be an under-explored area of research in the public domain.

While general methodologies for the synthesis of substituted quinolines are abundant, and structure-activity relationship studies have been conducted on various other aminoquinoline classes, such as 4-aminoquinolines, these findings cannot be directly extrapolated to the specific scaffold of this compound and its potential derivatives. nih.govchemrevlett.com The precise influence of the amino and acetyl substituents at the 3- and 6-positions, respectively, on the molecule's biological activity and its potential for further functionalization remains largely uncharacterized in published literature.

This lack of specific data extends across the requested areas of investigation, including:

Design and Synthesis of Novel Quinoline Hybrid Scaffolds: No literature was found detailing the use of this compound as a starting material for the synthesis of novel hybrid molecules.

In Vitro Biological Evaluation: There is a lack of published studies on the in vitro testing of derivatives of this compound against specific biological targets, such as enzymes or cell lines.

Antimicrobial, Antiviral, and Anticancer Studies: No specific data on the antimicrobial, antiviral, or anticancer mechanisms of action for derivatives of this compound could be located.

Prodrug Strategies and Multi-Target Ligand Design: The application of prodrug strategies or the design of multi-target ligands based on this specific quinoline core has not been reported in the available scientific literature. nih.gov

Future Research Directions: Without a foundation of existing research, outlining specific future research directions for this particular functionalized quinoline system is purely speculative.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.